molecular formula C11H17NO B12784900 4-Methylracephedrine CAS No. 122272-56-4

4-Methylracephedrine

Cat. No.: B12784900
CAS No.: 122272-56-4
M. Wt: 179.26 g/mol
InChI Key: DUESQFQLBNOCIT-MWLCHTKSSA-N
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Description

4-Methylracephedrine (systematic name: d,l-4-Methylephedrine.HCl) is a synthetic phenethylamine derivative structurally related to ephedrine and pseudoephedrine. It is recognized as a metabolite of mephedrone (4-methylmethcathinone), a psychoactive substance with stimulant properties . The compound features a methyl substitution at the fourth position of the phenyl ring and exists as a hydrochloride salt, enhancing its stability and solubility in pharmaceutical formulations. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 215.72 g/mol (base: 179.26 g/mol + HCl: 36.46 g/mol) . While primarily used as a reference standard in analytical toxicology, its pharmacological profile—particularly its adrenergic receptor interactions—remains understudied compared to its parent compound, mephedrone.

Properties

CAS No.

122272-56-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1

InChI Key

DUESQFQLBNOCIT-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O

Origin of Product

United States

Preparation Methods

  • The synthetic route for 4-Methylracephedrine involves several steps:
    • Start with butanone (also known as methyl ethyl ketone ).
    • React butanone with ethyl nitrite to form butanone oxime .
    • Reduce butanone oxime to obtain 4-Methylracephedrine .
  • Industrial production methods may vary, but the above steps outline the basic synthesis.
  • Chemical Reactions Analysis

    • 4-Methylracephedrine can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:

        Oxidation: Can be oxidized using reagents like or .

        Reduction: Reduction can be achieved using or .

        Substitution: Undergoes substitution reactions with halogens (e.g., or ).

    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a precursor in the synthesis of other compounds.

      Biology: Investigated for potential pharmacological effects.

      Medicine: Limited research, but it may have applications in cardiovascular health.

      Industry: Not widely used industrially due to its limited availability.

  • Mechanism of Action

    • The exact mechanism remains unclear due to the lack of extensive studies.
    • It likely interacts with receptors or enzymes involved in cardiovascular function.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Physicochemical Properties

    The following table summarizes key structural and physicochemical differences between 4-Methylracephedrine and analogous compounds:

    Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity
    4-Methylracephedrine C₁₁H₁₇NO·HCl 215.72 Phenethylamine backbone, 4-methylphenyl substitution Adrenergic agonist (presumed), mild CNS stimulant
    4-Methylethcathinone.HCl C₁₂H₁₇NO·HCl 227.73 Cathinone backbone, β-keto group, 4-methyl substitution Potent NDRI (norepinephrine-dopamine reuptake inhibitor)
    Ephedrine C₁₀H₁₅NO·HCl 201.69 Phenethylamine, 1-methylamino, 2-hydroxy substitution α/β-adrenergic agonist, bronchodilator
    Mephedrone (4-MMC) C₁₁H₁₅NO·HCl 213.70 β-keto amphetamine, 4-methyl substitution Serotonin-norepinephrine-dopamine releasing agent

    Key Observations :

    Metabolic and Analytical Comparisons
    • Metabolism: 4-Methylracephedrine is a minor metabolite of mephedrone, formed via hepatic N-demethylation. In contrast, 4-Methylethcathinone undergoes extensive phase I metabolism (reduction of the β-keto group) to yield inactive metabolites .
    • Analytical Detection: Both compounds are quantified using liquid chromatography-mass spectrometry (LC-MS). However, 4-Methylracephedrine requires derivatization for gas chromatography (GC) analysis due to its polar hydroxyl group, whereas 4-Methylethcathinone is amenable to GC without modification .

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